tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane
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Overview
Description
tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane: is an organosilicon compound that features a tert-butyl group, an ethynylphenyl group, and a phenyl group attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane typically involves the reaction of a silicon-containing precursor with tert-butyl, ethynylphenyl, and phenyl groups under controlled conditions. One common method involves the use of a Grignard reagent, where the ethynylphenyl group is introduced via a coupling reaction with a silicon-containing compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different organosilicon derivatives.
Substitution: The phenyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield silanols, while substitution reactions can produce a variety of functionalized organosilicon compounds .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane is used as a building block for the synthesis of more complex organosilicon compounds. Its unique structure allows for the creation of materials with specific electronic and optical properties .
Biology and Medicine: While direct applications in biology and medicine are less common, derivatives of this compound may be explored for their potential use in drug delivery systems and as components of biomedical devices .
Industry: In industry, this compound is valuable for the development of advanced materials, including coatings, adhesives, and sealants. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism by which tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane exerts its effects is primarily through its ability to participate in various chemical reactions. The silicon atom can form strong bonds with other elements, allowing for the creation of stable and functional materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparison with Similar Compounds
- tert-Butyl (3-ethynylphenyl)carbamate
- tert-Butyl phenyl carbonate
- tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
Uniqueness: tert-Butyl[(3-ethynylphenyl)ethynyl]methyl(phenyl)silane is unique due to its combination of tert-butyl, ethynylphenyl, and phenyl groups attached to a silicon atom. This structure imparts specific electronic and steric properties that differentiate it from other organosilicon compounds. Its ability to undergo diverse chemical reactions and form stable materials makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
922138-83-8 |
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Molecular Formula |
C21H22Si |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
tert-butyl-[2-(3-ethynylphenyl)ethynyl]-methyl-phenylsilane |
InChI |
InChI=1S/C21H22Si/c1-6-18-11-10-12-19(17-18)15-16-22(5,21(2,3)4)20-13-8-7-9-14-20/h1,7-14,17H,2-5H3 |
InChI Key |
PHHLBROGXKODBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C#CC1=CC=CC(=C1)C#C)C2=CC=CC=C2 |
Origin of Product |
United States |
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